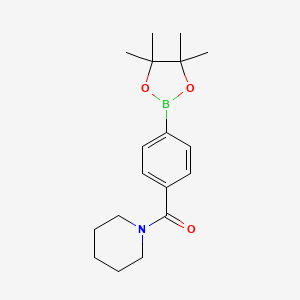

4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester

Description

Table 1: Structural Comparison with Related Arylboronic Esters

Key Differences:

- Steric Effects : The piperidine-carbonyl group introduces greater steric bulk compared to simple phenyl or methylthio substituents, reducing rotational freedom around the phenyl–boronate bond.

- Electronic Effects : The amide group withdraws electron density via resonance, polarizing the boron atom and enhancing its electrophilicity in Suzuki-Miyaura couplings.

- Crystallinity : The compound’s higher melting point relative to phenylboronic acid pinacol ester suggests stronger intermolecular interactions, likely due to dipole-dipole forces from the carbonyl group.

These structural nuances highlight its utility in cross-coupling reactions, where electronic and steric profiles dictate reactivity.

Propriétés

IUPAC Name |

piperidin-1-yl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-8-14(9-11-15)16(21)20-12-6-5-7-13-20/h8-11H,5-7,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOXMAOLZXRIELZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584875 | |

| Record name | (Piperidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938043-31-3 | |

| Record name | 1-Piperidinyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938043-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Piperidin-1-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(Piperidine-1-carbonyl)phenyl] boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

General Synthetic Route

The predominant method for synthesizing 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester involves the palladium-catalyzed borylation of 4-bromo-1-(piperidine-1-carbonyl)benzene with bis(pinacolato)diboron. This reaction is typically performed under an inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference. A base such as potassium carbonate is used to facilitate the reaction, and the mixture is heated to approximately 80–100°C for several hours to ensure complete conversion to the boronic ester.

| Parameter | Typical Value |

|---|---|

| Starting material | 4-bromo-1-(piperidine-1-carbonyl)benzene |

| Boron source | bis(pinacolato)diboron |

| Catalyst | Palladium complex (e.g., Pd(PPh3)4) |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Toluene, DMF, or other anhydrous solvents |

| Atmosphere | Nitrogen or argon |

| Temperature | 80–100°C |

| Reaction time | Several hours (typically 4–12 h) |

This method is a classic example of Miyaura borylation, which is a well-established route for preparing arylboronic esters from aryl halides.

Alternative Photochemical Method for Pinacol Boronic Ester Formation

Recent research has demonstrated a photochemical approach to synthesize pinacol boronic esters, which could be adapted for compounds like this compound. This method involves photochemical homologation of boronic acids with N-sulfonylhydrazones under basic conditions using visible light (370–390 nm). The process uses bases such as DIPEA and DBU in dry, degassed dichloromethane, followed by the addition of pinacol to form the boronic ester. The reaction is carried out at room temperature with stirring and light irradiation for several hours, followed by purification via column chromatography.

| Parameter | Details |

|---|---|

| Light source | Kessil PR160 lamp (370 or 390 nm) |

| Solvent | Dry, degassed dichloromethane (CH2Cl2) |

| Base | DIPEA and DBU |

| Temperature | Room temperature |

| Reaction time | 1–6 hours irradiation + 12 hours stirring post-pinacol addition |

| Purification | Column chromatography on neutral alumina or deactivated silica |

This method provides an alternative to classical palladium-catalyzed borylation and may offer advantages in mild reaction conditions and functional group tolerance.

Industrial Scale Production

Industrial synthesis of this compound generally follows the same palladium-catalyzed borylation route but is optimized for scale and efficiency. This includes the use of continuous flow reactors and automated systems to precisely control reaction parameters such as temperature, pressure, and reagent feed rates. These optimizations improve yield, reduce reaction time, and ensure high purity of the final product.

Reaction Mechanism Overview

The key step in the preparation via palladium-catalyzed borylation is the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with bis(pinacolato)diboron, and reductive elimination to form the arylboronic ester. The presence of a base facilitates the activation of bis(pinacolato)diboron and stabilizes intermediates.

Analytical and Characterization Techniques

To confirm the successful preparation and purity of this compound, the following analytical methods are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) spectroscopy | Structural verification; carbonyl carbon (~165–170 ppm), pinacol methyl groups (~1.3 ppm) |

| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Purity assessment and molecular ion confirmation |

| Melting Point Analysis | Crystallinity and purity check; expected mp ~182–185°C for related compounds |

| Infrared Spectroscopy (IR) | Confirmation of carbonyl and boronic ester functional groups |

These techniques ensure the compound meets the required standards for research or industrial use.

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Palladium-catalyzed borylation | 4-bromo-1-(piperidine-1-carbonyl)benzene, bis(pinacolato)diboron | Pd(PPh3)4, K2CO3 | 80–100°C, inert atmosphere | High yield, well-established | Requires inert atmosphere, heating |

| Photochemical homologation | Boronic acid, N-sulfonylhydrazones, pinacol | DIPEA, DBU | Room temp, visible light | Mild conditions, no Pd catalyst | Longer reaction time, specialized equipment |

| Industrial continuous flow | Same as palladium-catalyzed route | Automated Pd catalysis system | Optimized temperature, flow | Scalable, high purity | Requires specialized reactors |

Analyse Des Réactions Chimiques

Types of Reactions

4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. It can also participate in oxidation and hydrolysis reactions .

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.

Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide

Major Products

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Conversion to the corresponding phenol.

Hydrolysis: Formation of 4-(piperidine-1-carbonyl)phenylboronic acid

Applications De Recherche Scientifique

4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester is extensively used in various fields of scientific research:

Mécanisme D'action

The primary mechanism of action for 4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester involves its role as a boronic acid derivative in Suzuki-Miyaura coupling. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

4-(Aminomethyl)phenylboronic Acid Pinacol Ester

- Structural difference: Features an aminomethyl (–CH2NH2) group instead of piperidine-1-carbonyl.

- Reactivity : The primary amine enables conjugation with fluorescent dyes (e.g., fluorescein) for biological probes .

- Solubility : Lower hydrophobicity compared to the piperidine-carbonyl derivative due to the polar amine group.

4-(Hydroxymethyl)phenylboronic Acid Pinacol Ester (HPAP/PBAP)

- Structural difference : Contains a hydroxymethyl (–CH2OH) substituent.

- Applications : Widely used in reactive oxygen species (ROS)-responsive drug delivery systems. Oxidation of the boronic ester releases therapeutics in oxidative microenvironments (e.g., diabetic wounds, inflamed tissues) .

- Synthesis : Prepared via CDI-mediated activation of the hydroxymethyl group, enabling covalent linkage to cyclodextrins or polymers .

Piperazine-Containing Derivatives

- Examples: 4-(4-Methylpiperazin-1-yl)phenylboronic acid pinacol ester (AldrichCPR) . 4-(4’-Allyloxycarbonylpiperizino)phenylboronic acid pinacol ester .

- Structural difference : Piperazine (a seven-membered ring with two nitrogen atoms) replaces piperidine.

- Properties: Enhanced pH sensitivity due to the tertiary amines in piperazine, useful for dual-responsive (pH/ROS) nanomaterials .

Solubility and Stability

- General trend : Pinacol esters of phenylboronic acids exhibit high solubility in organic solvents (e.g., acetone, THF) compared to parent boronic acids .

- Impact of substituents :

- Piperidine-1-carbonyl : Moderate solubility in polar solvents due to the balance between hydrophobic (piperidine) and polar (carbonyl) groups.

- Hydroxymethyl (PBAP) : Higher hydrophilicity, enabling compatibility with aqueous formulations .

- Piperazine derivatives : Solubility varies with substituents; allyloxycarbonyl groups enhance solubility in DMSO for coupling reactions .

Activité Biologique

4-(Piperidine-1-carbonyl)phenylboronic acid pinacol ester (CAS No. 938043-31-3) is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the molecular formula and a molecular weight of 315.21 g/mol, is being investigated for its interactions with various biological targets, particularly in cancer therapy and enzyme inhibition.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Molecular Formula :

- Molecular Weight : 315.21 g/mol

- CAS Number : 938043-31-3

This compound features a piperidine ring, which contributes to its lipophilicity and potential bioactivity. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it a valuable component in drug design.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory properties of boronic acid derivatives, including this compound. Specifically, it has been shown to exhibit moderate inhibition against various glycosidases, which are critical enzymes in carbohydrate metabolism.

| Enzyme Type | Inhibition IC50 (µM) |

|---|---|

| Maltase α-glucosidase | 188 |

| Bovine liver β-glucosidase | 543 |

| Bovine liver β-galactosidase | 333 |

The inhibition of these enzymes suggests potential applications in managing conditions such as diabetes, where glycosidase activity plays a significant role in glucose absorption.

Anticancer Activity

The compound has also been evaluated for its anticancer properties across several cell lines. Notably, it demonstrated varying degrees of growth inhibition:

| Cell Line | Growth Inhibition (%) |

|---|---|

| U87 | 70 |

| MCF-7 | 67 |

| A2780 | 70 |

| HT29 | 53 |

| H460 | 42 |

These results indicate that the positioning of the boronate ester group significantly influences the compound's efficacy against cancer cells. The para position is particularly favorable for enhancing cell growth inhibition.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific cellular targets. The boronate moiety can form complexes with diols present on proteins or other biomolecules, leading to modulation of their activity. This interaction is crucial for both enzyme inhibition and anticancer activity.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Glycosidase Inhibition Study : A laboratory experiment demonstrated that the compound effectively inhibited maltase and other glycosidases, suggesting its potential use in treating metabolic disorders related to carbohydrate digestion .

- Cancer Cell Line Screening : Research involving multiple cancer cell lines indicated that the compound's structural features significantly impacted its growth inhibition capabilities. The para position of the boronate group was associated with higher selectivity towards cancer cells compared to normal cells .

- Combination Therapies : Investigations into combination therapies utilizing boron-based compounds have shown promise in enhancing therapeutic efficacy while minimizing side effects. For instance, combining this compound with traditional chemotherapeutics may improve outcomes in resistant cancer types .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(piperidine-1-carbonyl)phenylboronic acid pinacol ester, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or direct borylation of pre-functionalized aryl halides. For example, pinacol boronate esters are typically formed under palladium-catalyzed cross-coupling conditions with bis(pinacolato)diboron . Reaction optimization should prioritize inert atmospheres (e.g., nitrogen), anhydrous solvents (e.g., THF or DMF), and controlled temperatures (60–100°C). Yield improvements (>90%) are achievable with stoichiometric adjustments (e.g., 1.2–1.5 eq. of boronic ester precursor) and catalyst systems like Pd(PPh₃)₄ .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : Confirm the presence of the piperidine carbonyl (δ ~165–170 ppm in NMR) and boronate ester signals (δ ~1.3 ppm for pinacol methyl groups in NMR) .

- HPLC-MS : Detect impurities (e.g., deprotected piperidine or hydrolyzed boronic acid) using reverse-phase chromatography with a C18 column and ESI-MS for molecular ion verification .

- Melting point analysis : Compare observed mp (e.g., 182–185°C for related piperidine-carbonyl analogs) against literature values to assess crystallinity .

Q. What are the primary applications of this compound in academic research?

- Methodological Answer : It serves as a key intermediate in:

- Medicinal chemistry : Synthesis of kinase inhibitors or protease-targeting molecules via late-stage Suzuki couplings .

- Materials science : Functionalization of polymers or metal-organic frameworks (MOFs) through boronate ester linkages .

- Bioconjugation : Reversible binding with diols (e.g., sugars) for sensor development .

Advanced Research Questions

Q. How can researchers mitigate competing side reactions (e.g., protodeboronation) during cross-coupling with electron-deficient aryl halides?

- Methodological Answer : Protodeboronation is common in polar aprotic solvents (e.g., DMF). Mitigation strategies include:

- Additive use : Silver oxide (Ag₂O) or potassium carbonate (K₂CO₃) stabilizes the boronate intermediate .

- Solvent optimization : Switch to toluene or dioxane to reduce polarity and stabilize the transition state.

- Temperature control : Lower reaction temperatures (40–60°C) minimize decomposition pathways .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Trace hydrolyzed boronic acid (from moisture exposure) or residual palladium catalysts can skew results. Solutions include:

- ICP-MS : Detect Pd contamination at ppb levels .

- Derivatization : React hydrolyzed boronic acid with glycol to form a UV-active complex for HPLC quantification .

- Storage protocols : Store under inert gas (argon) at 2–8°C to prevent degradation .

Q. How does the steric and electronic profile of the piperidine-carbonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carbonyl group reduces electron density at the boronate, slowing transmetallation but improving selectivity for electron-rich coupling partners. Steric hindrance from the piperidine ring necessitates longer reaction times (12–24 hrs) compared to less hindered analogs . Computational modeling (DFT) can predict activation barriers for tailored catalyst design .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for structurally similar boronate esters: How should researchers validate data?

- Analysis : For example, reports mp 198.5–200.5°C for a piperazine analog, while cites 149–153°C for a pyridine-boronate ester. Such variations arise from:

- Crystallinity differences : Polymorphs or solvent inclusion complexes alter mp ranges.

- Purity thresholds : Commercial samples (≥97% purity) may retain residual solvents (e.g., THF) that depress mp .

Safety and Handling Guidelines

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazards : Harmful if inhaled, ingested, or absorbed through skin (H315, H319, H335) .

- Protective measures : Use fume hoods, nitrile gloves, and eye protection. For spills, neutralize with sand or vermiculite before disposal .

- First aid : Flush skin/eyes with water for 15+ minutes; seek medical attention if irritation persists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.